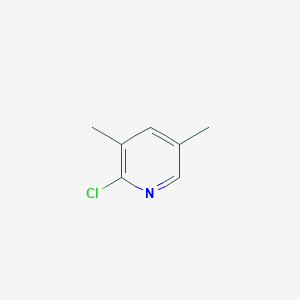






|
REACTION_CXSMILES
|
[CH:1]([C:3](Cl)([CH3:10])[CH2:4][C:5]([CH3:9])(Cl)[C:6]#[N:7])=O.[ClH:12]>>[Cl:12][C:6]1[C:5]([CH3:9])=[CH:4][C:3]([CH3:10])=[CH:1][N:7]=1
|


|
Name
|
4-formyl-2-methyl-2,4-dichlorovaleronitrile
|
|
Quantity
|
19.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C(CC(C#N)(Cl)C)(C)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After it has cooled
|
|
Type
|
DISTILLATION
|
|
Details
|
the dark melt is subjected to steam distillation
|
|
Type
|
EXTRACTION
|
|
Details
|
The distillate is extracted with diethyl ether
|
|
Type
|
CUSTOM
|
|
Details
|
the extract is dried
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness in vacuo
|
|
Type
|
DISTILLATION
|
|
Details
|
The residual light brown oil is distilled
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=C(C=C1C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.36 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |